molecular formula C12H20N2O B12937090 6-(sec-Butyl)-3-isobutylpyrazin-2(1H)-one CAS No. 21641-71-4

6-(sec-Butyl)-3-isobutylpyrazin-2(1H)-one

Cat. No.: B12937090
CAS No.: 21641-71-4
M. Wt: 208.30 g/mol
InChI Key: NQUCTITVLHEDIU-UHFFFAOYSA-N
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Description

6-(sec-Butyl)-3-isobutylpyrazin-2(1H)-one is an organic compound belonging to the pyrazine family. Pyrazines are known for their aromatic properties and are often used in flavor and fragrance industries. This particular compound is characterized by its unique structure, which includes sec-butyl and isobutyl groups attached to a pyrazinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(sec-Butyl)-3-isobutylpyrazin-2(1H)-one typically involves the reaction of appropriate alkyl-substituted pyrazines with suitable reagents. One common method involves the alkylation of pyrazin-2(1H)-one with sec-butyl and isobutyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel may be used to facilitate the alkylation reactions. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

6-(sec-Butyl)-3-isobutylpyrazin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyrazine derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the alkyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a strong base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine carboxylic acids, while reduction may produce alkyl-substituted pyrazines.

Scientific Research Applications

6-(sec-Butyl)-3-isobutylpyrazin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the flavor and fragrance industry due to its aromatic properties.

Mechanism of Action

The mechanism of action of 6-(sec-Butyl)-3-isobutylpyrazin-2(1H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethylpyrazine: Another pyrazine derivative with similar aromatic properties.

    2-Isobutyl-3-methylpyrazine: Known for its use in the flavor industry.

    2,5-Dimethylpyrazine: Commonly used in food flavoring.

Uniqueness

6-(sec-Butyl)-3-isobutylpyrazin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of sec-butyl and isobutyl groups makes it particularly valuable in applications requiring specific aromatic characteristics.

Properties

CAS No.

21641-71-4

Molecular Formula

C12H20N2O

Molecular Weight

208.30 g/mol

IUPAC Name

6-butan-2-yl-3-(2-methylpropyl)-1H-pyrazin-2-one

InChI

InChI=1S/C12H20N2O/c1-5-9(4)11-7-13-10(6-8(2)3)12(15)14-11/h7-9H,5-6H2,1-4H3,(H,14,15)

InChI Key

NQUCTITVLHEDIU-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CN=C(C(=O)N1)CC(C)C

Origin of Product

United States

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